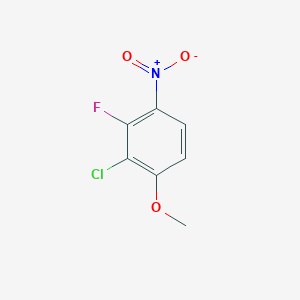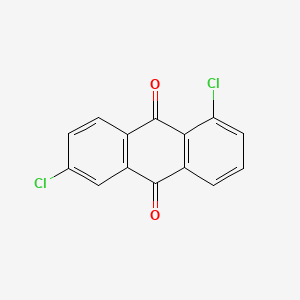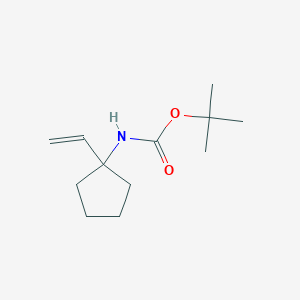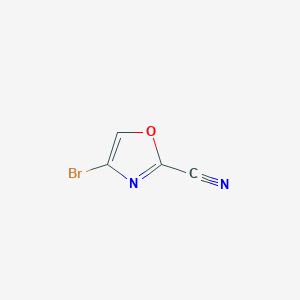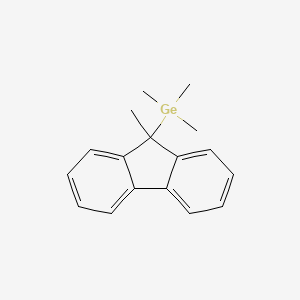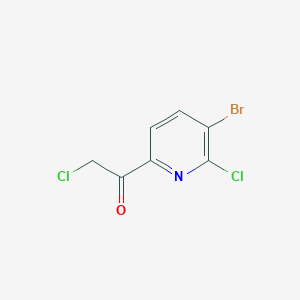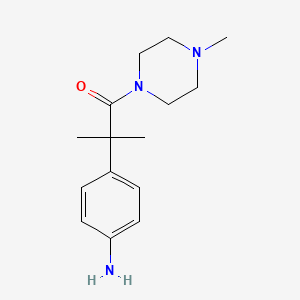![molecular formula C15H9BrN2S2 B15250618 2,2'-(Bromomethylene)bis(benzo[d]thiazole)](/img/structure/B15250618.png)
2,2'-(Bromomethylene)bis(benzo[d]thiazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Bromomethylene)bis(benzo[d]thiazole) is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Bromomethylene)bis(benzo[d]thiazole) typically involves the bromination of benzo[d]thiazole derivatives. One common method is the reaction of benzo[d]thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of 2,2’-(Bromomethylene)bis(benzo[d]thiazole) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Bromomethylene)bis(benzo[d]thiazole) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thioethers.
Applications De Recherche Scientifique
2,2’-(Bromomethylene)bis(benzo[d]thiazole) has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules and as a precursor for various functionalized benzothiazoles.
Materials Science: It is used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic solar cells.
Mécanisme D'action
The mechanism of action of 2,2’-(Bromomethylene)bis(benzo[d]thiazole) involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2,2’-(Bromomethylene)bis(benzo[d]thiazole) can be compared with other similar compounds such as:
Benzo[d]thiazole: Lacks the bromomethylene group, resulting in different reactivity and biological activity.
4-Bromobenzo[d]thiazole: Contains a single bromine atom, leading to different substitution patterns and reactivity.
2,2’-(Chloromethylene)bis(benzo[d]thiazole): Similar structure but with chlorine instead of bromine, affecting its chemical properties and reactivity.
These comparisons highlight the unique properties and applications of 2,2’-(Bromomethylene)bis(benzo[d]thiazole) in various scientific fields.
Propriétés
Formule moléculaire |
C15H9BrN2S2 |
|---|---|
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
2-[1,3-benzothiazol-2-yl(bromo)methyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H9BrN2S2/c16-13(14-17-9-5-1-3-7-11(9)19-14)15-18-10-6-2-4-8-12(10)20-15/h1-8,13H |
Clé InChI |
FRMCJEZRVZNFED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C(C3=NC4=CC=CC=C4S3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


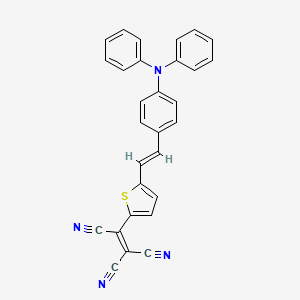
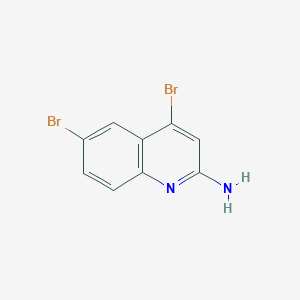
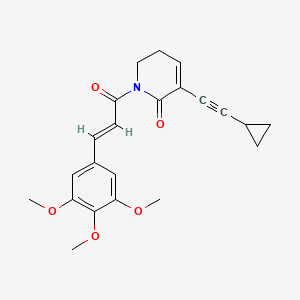
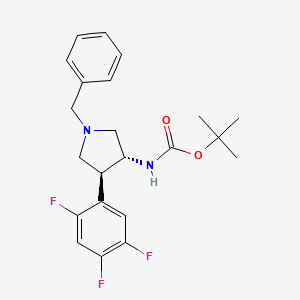
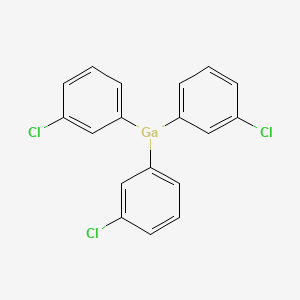
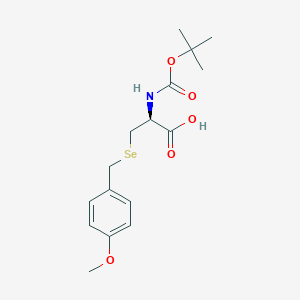
![Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-](/img/structure/B15250574.png)
